molecular formula C17H29Cl2N3O4 B2667629 N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride CAS No. 1216622-63-7

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride

Cat. No.: B2667629
CAS No.: 1216622-63-7
M. Wt: 410.34
InChI Key: DZXFGHVIMITBPP-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives often show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Marvanová et al. (2016) discuss the synthesis of similar compounds, emphasizing their potential as dual antihypertensive agents. The study focuses on the preparation of these compounds as free bases and their subsequent transformation into hydrochloride salts, highlighting the importance of solid-state analytical techniques in determining the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).

Pharmacological Applications

  • Kumar et al. (2017) synthesized a novel series of compounds related to piperazine, which were evaluated for antidepressant and antianxiety activities. This research demonstrates the potential therapeutic uses of piperazine derivatives in mental health treatment (Kumar et al., 2017).

Antimicrobial Activities

  • A study by Temiz-Arpacı et al. (2005) synthesized novel benzoxazole derivatives incorporating piperazine and evaluated their in vitro activities against various bacterial strains and yeasts. This research highlights the potential use of these compounds in developing new antimicrobial agents (Temiz-Arpacı et al., 2005).

Anticancer Properties

  • Lv et al. (2019) synthesized and evaluated a heterocyclic compound with a piperazine unit for its anti-bone cancer activity. The study also utilized molecular docking to explore its potential antiviral activity, demonstrating the diverse applications of such compounds in cancer treatment and viral research (Lv et al., 2019).

Antihistaminic Activity

  • A paper by Pascal et al. (1985) discussed the synthesis and evaluation of new theophylline or theobromine derivatives with antihistaminic activity. This research provides insight into the potential use of piperazine derivatives in treating allergies (Pascal et al., 1985).

Properties

IUPAC Name

N-[4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4.2ClH/c1-14(22)18-15-2-4-17(5-3-15)24-13-16(23)12-20-8-6-19(7-9-20)10-11-21;;/h2-5,16,21,23H,6-13H2,1H3,(H,18,22);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXFGHVIMITBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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